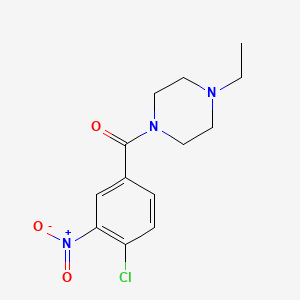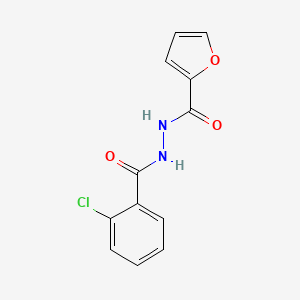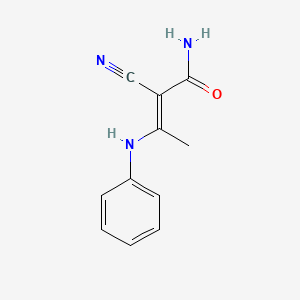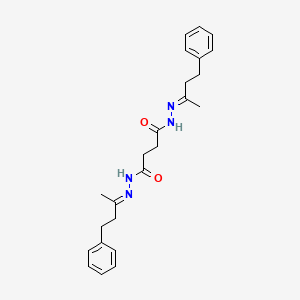
1-(4-chloro-3-nitrobenzoyl)-4-ethylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chloro-3-nitrobenzoyl)-4-ethylpiperazine (CNB-001) is a novel compound that has been developed as a potential therapeutic agent for the treatment of various neurological disorders. It belongs to the class of piperazine derivatives and has shown promising results in preclinical studies. CNB-001 is a small molecule that can easily cross the blood-brain barrier, making it an attractive candidate for the treatment of central nervous system (CNS) disorders.
作用機序
The exact mechanism of action of 1-(4-chloro-3-nitrobenzoyl)-4-ethylpiperazine is not fully understood. However, it has been proposed that this compound exerts its neuroprotective effects by modulating various signaling pathways involved in oxidative stress, inflammation, and apoptosis. This compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are indicators of oxidative stress. This compound has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Furthermore, this compound has been shown to improve mitochondrial function and increase the levels of brain-derived neurotrophic factor (BDNF), which is a key factor in neuronal survival and synaptic plasticity.
実験室実験の利点と制限
One of the major advantages of 1-(4-chloro-3-nitrobenzoyl)-4-ethylpiperazine is its ability to easily cross the blood-brain barrier. This makes it an attractive candidate for the treatment of CNS disorders. This compound has also been shown to have a good safety profile in preclinical studies. However, one of the limitations of this compound is its limited solubility, which can make it difficult to administer in high doses.
将来の方向性
There are several future directions for the development of 1-(4-chloro-3-nitrobenzoyl)-4-ethylpiperazine as a therapeutic agent. One direction is to further investigate the mechanism of action of this compound and identify the specific signaling pathways involved in its neuroprotective effects. Another direction is to optimize the synthesis method of this compound to improve its solubility and bioavailability. Additionally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans for the treatment of various neurological disorders. Finally, the potential of this compound as a diagnostic tool for the early detection of CNS disorders should also be explored.
合成法
1-(4-chloro-3-nitrobenzoyl)-4-ethylpiperazine can be synthesized using a multi-step process that involves the reaction of 4-chloro-3-nitrobenzoic acid with 1-ethylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to obtain the final product, this compound.
科学的研究の応用
1-(4-chloro-3-nitrobenzoyl)-4-ethylpiperazine has been extensively studied in preclinical models of various neurological disorders such as Alzheimer's disease, Parkinson's disease, traumatic brain injury, and stroke. In these studies, this compound has shown neuroprotective effects by reducing oxidative stress, inflammation, and neuronal death. It has also been shown to improve cognitive function and motor behavior in animal models.
特性
IUPAC Name |
(4-chloro-3-nitrophenyl)-(4-ethylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O3/c1-2-15-5-7-16(8-6-15)13(18)10-3-4-11(14)12(9-10)17(19)20/h3-4,9H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYVIDLHOPKODG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-chlorophenyl)thio]-N-(2-isopropylphenyl)propanamide](/img/structure/B5885458.png)



![methyl 4-{[(4-chlorophenyl)acetyl]oxy}benzoate](/img/structure/B5885507.png)



![1-benzyl-4-[3-(4-fluorophenyl)acryloyl]piperazine](/img/structure/B5885535.png)

![methyl 2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzoate](/img/structure/B5885548.png)
![N-(3-hydroxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5885556.png)
